

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Barbinervic Acid

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Compound of Interest		
Compound Name:	Barbinervic Acid	
Cat. No.:	B157744	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbinervic acid, a pentacyclic triterpenoid, has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities. Accurate structural elucidation is paramount for the advancement of drug discovery and development efforts. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **barbinervic acid**, presented in a clear tabular format for easy reference. Furthermore, a comprehensive experimental protocol for the acquisition of NMR data is outlined, alongside a logical workflow for the isolation and characterization of such natural products.

¹H and ¹³C NMR Spectral Data of Barbinervic Acid

The 1 H and 13 C NMR spectral data for **barbinervic acid** were assigned based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of Barbinervic Acid (500 MHz, C₅D₅N)



Position	δ (ppm)	Multiplicity	J (Hz)
3	3.42	dd	11.5, 4.5
7	5.59	br s	_
11α	2.15	m	_
11β	1.98	m	_
12α	1.75	m	
12β	1.65	m	
15α	2.25	d	11.0
15β	1.50	m	
16	4.45	d	11.0
18	2.98	d	11.5
23	1.25	S	
24	1.05	S	
25	0.95	S	
26	1.15	S	_
27	1.45	s	_
29	4.10	d	11.0
30	3.85	d	11.0

Table 2: ¹³C NMR Spectral Data of Barbinervic Acid (125 MHz, C₅D₅N)



Position	δ (ppm)	Position	δ (ppm)
1	47.1	16	73.8
2	68.8	17	49.9
3	81.2	18	54.5
4	42.5	19	73.1
5	56.1	20	42.3
6	18.5	21	30.8
7	128.9	22	37.1
8	139.8	23	28.5
9	48.2	24	16.9
10	38.7	25	17.5
11	24.1	26	17.6
12	125.8	27	26.2
13	138.4	28	180.5
14	42.3	29	65.4
15	28.5	30	67.3

Data obtained from Phytochemistry, 2003, 64, 293-302.

Experimental Protocols

The following is a representative protocol for the isolation and NMR analysis of triterpenoids like **barbinervic acid**.

Isolation and Purification of Barbinervic Acid

• Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature.



- Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for instance, n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
- Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
- Final Purification: Fractions containing the desired compound are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **barbinervic acid**.

NMR Spectroscopic Analysis

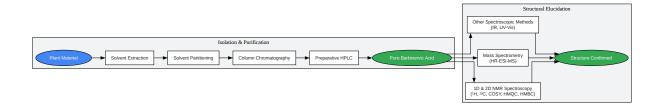
- Sample Preparation: A sample of pure barbinervic acid (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., deuterated pyridine, C₅D₅N, ~0.5 mL) in a 5 mm NMR tube.
- Instrument: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
- ¹H NMR Spectroscopy:
 - A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
 - Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.
 - Key parameters include a spectral width of around 220 ppm and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.



- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Visualized Workflows

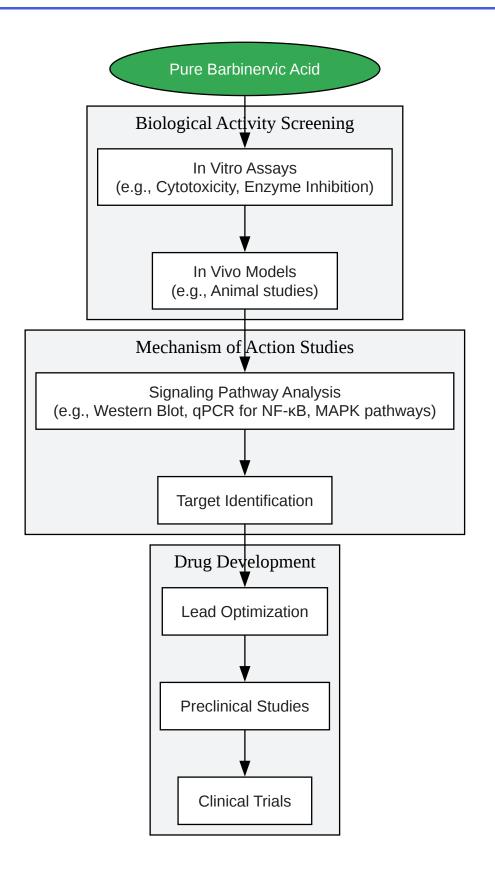
The following diagrams illustrate the logical workflow for the characterization of a novel natural product and a general scheme for investigating its biological activity.



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Figure 1. Workflow for the isolation and structural elucidation of **barbinervic acid**.





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Figure 2. General workflow for investigating the biological activity of a natural product.







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